GIP (human) - 100040-31-1

GIP (human)

Catalog Number: EVT-3163575
CAS Number: 100040-31-1
Molecular Formula: C226H338N60O66S
Molecular Weight: 4984
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human glucose-dependent insulinotropic polypeptide (GIP), also known as gastric inhibitory polypeptide, is a 42-amino acid peptide hormone primarily produced by K-cells in the duodenum and jejunum of the small intestine [ [], [] ]. GIP belongs to the incretin family of hormones, which are secreted after meal ingestion and enhance insulin release from pancreatic β-cells in response to glucose [ [], [] ]. Beyond its classical role in glucose homeostasis, GIP exerts pleiotropic effects on various tissues, including adipose tissue, bone, and the central nervous system, influencing lipid metabolism, bone remodeling, and appetite regulation, respectively [ [], [], [], [], [] ].

Synthesis Analysis
  • Traditional Solid-Phase Peptide Synthesis: GIP can be synthesized using traditional solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support [ [] ].
  • Recombinant DNA Technology: Alternatively, recombinant DNA technology can be employed to produce GIP in heterologous expression systems, such as bacteria or yeast [ [] ]. This method involves cloning the GIP gene into an expression vector, transforming the host organism with the vector, and inducing GIP expression.
  • Chemical Modification: Various chemical modifications of GIP, such as N-terminal truncation and amino acid substitutions, have been explored to investigate structure-activity relationships and develop GIP analogs with altered pharmacological properties [ [], [] ].
Molecular Structure Analysis

GIP adopts a predominantly α-helical structure, as determined by nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies [ [] ]. The N-terminal region of GIP (residues 1-15) is essential for receptor binding and activation, while the C-terminal region (residues 24-42) contributes to the stability and biological activity of the peptide [ [] ]. GIP contains several conserved amino acid residues within its sequence that are important for its biological function, including Tyr1, Ala2, Glu3, and Gln4.

Chemical Reactions Analysis
  • Enzymatic Degradation: GIP is rapidly degraded in vivo by dipeptidyl peptidase-4 (DPP-4), an enzyme that cleaves dipeptides from the N-terminus of peptides with a proline or alanine residue in the penultimate position [ [], [] ]. This degradation limits the duration of action of GIP.
  • Chemical Modifications: Chemical modifications, such as N-terminal modifications, cyclization, and amino acid substitutions, can be introduced to GIP to alter its stability, receptor binding affinity, and resistance to enzymatic degradation [ [], [] ].
Mechanism of Action

GIP exerts its biological effects by binding to and activating the glucose-dependent insulinotropic polypeptide receptor (GIPR), a member of the class B G protein-coupled receptor (GPCR) family [ [], [] ].

  • Adenylate Cyclase/cAMP Pathway: GIP stimulates adenylate cyclase activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA) [ [] ]. This pathway is crucial for GIP's insulinotropic effects in pancreatic β-cells.
  • PI3K/Akt Pathway: GIP also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in various cellular processes, including cell survival, growth, and metabolism [ [] ].
Applications
  • Diabetes Research: GIP is a key player in glucose homeostasis and insulin secretion. Studying GIP signaling pathways and its interactions with other hormones and metabolites provides valuable insights into the pathogenesis of type 2 diabetes and potential therapeutic targets [ [], [], [], [], [] ].
  • Obesity Research: GIP influences lipid metabolism and appetite regulation, making it an attractive target for obesity research. Investigating the role of GIP in adipocyte function, energy expenditure, and food intake contributes to a better understanding of obesity development and potential therapeutic interventions [ [], [], [], [], [] ].
  • Bone Metabolism Research: GIP has been shown to regulate bone remodeling by influencing both osteoblast and osteoclast activity [ [], [] ]. Research on GIP's role in bone metabolism explores its potential as a therapeutic target for osteoporosis and other bone disorders.
  • Cardiovascular Research: While less studied than GLP-1, emerging evidence suggests that GIP may have cardiovascular effects [ [], [] ]. Research in this area investigates the impact of GIP on endothelial function, vascular inflammation, and atherosclerotic plaque development.
  • Tool Compound Development: GIP analogs, such as agonists and antagonists, serve as valuable tools to study GIP receptor pharmacology and physiology in vitro and in vivo [ [], [], [] ]. These analogs help dissect GIP signaling pathways and evaluate its therapeutic potential in various disease models.
Future Directions
  • Development of Long-Acting GIP Analogs: The short half-life of GIP in circulation limits its therapeutic potential. Future research focuses on developing long-acting GIP analogs with improved pharmacokinetic properties, such as resistance to DPP-4 degradation, for enhanced efficacy [ [], [], [] ].
  • Targeting GIPR in the Brain: The role of GIP signaling in the central nervous system, particularly in appetite regulation and energy homeostasis, remains an active area of investigation. Future research aims to develop GIP receptor modulators that can cross the blood-brain barrier and target specific brain regions involved in obesity and metabolic disorders [ [], [] ].
  • GIP-Based Combination Therapies: Combining GIP receptor agonists with other antidiabetic or antiobesity agents, such as GLP-1 receptor agonists or glucagon receptor agonists, holds promise for achieving synergistic therapeutic effects [ [], [], [], [] ]. Future research will explore optimal combinations and evaluate their efficacy and safety in clinical trials.
  • GIPR as a Biomarker: Investigating the potential of GIP and GIPR expression levels as biomarkers for various metabolic and cardiovascular diseases is an emerging research area [ [], [] ].

Glucose-dependent Insulinotropic Polypeptide (GIP)(1-30)NH2

  • Compound Description: GIP(1-30)NH2 is a naturally occurring truncated form of GIP(1-42) [, ]. It acts as a GIP receptor agonist in humans, exhibiting similar effects on glucose and bone metabolism as full-length GIP(1-42) [].
  • Relevance: GIP(1-30)NH2 is a truncated variant of GIP (human), sharing most of its amino acid sequence [, ]. This structural similarity allows it to interact with and activate the GIP receptor.

Glucose-dependent Insulinotropic Polypeptide (GIP)(3-30)NH2

  • Compound Description: GIP(3-30)NH2 is a metabolite generated by DPP-4 cleavage of GIP(1–30)NH2 []. It acts as a potent competitive antagonist of the human GIP receptor, effectively inhibiting GIP-mediated insulin, glucagon, and somatostatin release [, , ].
  • Relevance: GIP(3-30)NH2 is a further truncated variant of GIP (human) and GIP(1-30)NH2, lacking the first two amino acids of GIP(1-30)NH2 [, ]. Despite the structural similarity, the truncation significantly alters its activity, turning it into a competitive antagonist of the GIP receptor.

Glucose-dependent Insulinotropic Polypeptide (GIP)(7-30)amide

  • Relevance: GIP(7-30)amide, similar to GIP(3-30)NH2, is a truncated analog of GIP (human) []. This structural modification is thought to contribute to its antagonistic properties at the GIP receptor.

(Pro3)GIP

  • Relevance: (Pro3)GIP is a synthetic analog of GIP (human), sharing a similar structure with a proline substitution at position 3 []. This subtle change significantly impacts its interaction with the GIP receptor, leading to species-dependent variations in its activity.

C803-GIP

  • Compound Description: C803-GIP is a novel peptide DOTA-bioconjugate designed as a potential PET radioligand for imaging Glucose-dependent Insulinotropic Polypeptide receptors []. It combines the receptor specificity of GIP(1-30) and in vivo stability of exendin-4 [].
  • Relevance: C803-GIP is a synthetic peptide rationally designed based on the endogenous GIP(1-30) and exendin-4 sequences []. It incorporates structural features from both peptides, leveraging their individual strengths to create a GIP receptor-specific imaging agent.

Tirzepatide

  • Compound Description: Tirzepatide is a dual GIP/GLP-1 receptor agonist that exhibits superior efficacy over monoagonists like semaglutide in clinical trials for type 2 diabetes and obesity [].
  • Relevance: While not a direct structural analog of GIP (human), tirzepatide is grouped into the same class of drugs as GIP agonists due to its ability to activate the GIP receptor, highlighting the therapeutic potential of targeting this receptor in metabolic disorders [, ].

Peptide 20

  • Compound Description: Peptide 20 is a triple GIP/GLP-1/Glucagon receptor agonist currently in clinical trials for type 2 diabetes and obesity []. It demonstrates superior efficacy compared to monoagonists like semaglutide [].
  • Relevance: Similar to tirzepatide, Peptide 20 is not a direct structural analog of GIP (human) but belongs to the same class of drugs due to its ability to activate the GIP receptor []. This further emphasizes the therapeutic relevance of targeting the GIP receptor in metabolic diseases.

LY3437943 (Retatrutide)

  • Compound Description: Retatrutide is a novel long-acting GIP/GLP-1/Glucagon receptor agonist being investigated for chronic weight management and related complications [, , , ]. It is more potent at the human GIP receptor than the native hormone and has a half-life supporting once-weekly dosing [, ].
  • Relevance: Retatrutide, although not directly structurally related to GIP (human), shares its classification as a GIP receptor agonist [, , ]. This highlights the significance of GIP receptor agonism in addressing metabolic disorders and weight management.

HISHS-3001

  • Compound Description: HISHS-3001 is a novel long-acting GIP/GLP-1/Glucagon tri-receptor agonist. This compound has potent glucose-lowering, weight loss, and lipid metabolism-modulating effects, proving more effective than tirzepatide in preclinical diabetic mouse models [].
  • Relevance: HISHS-3001, although not structurally similar to GIP (human), acts as a GIP receptor agonist, emphasizing the potential of such compounds in managing metabolic conditions like diabetes [].

HM15211

  • Compound Description: HM15211 is a novel long-acting GLP-1/GIP/Glucagon triple agonist demonstrating efficacy in preclinical models of non-alcoholic steatohepatitis (NASH) and fibrosis, surpassing the effects of FXR agonists and ACC inhibitors [, ].
  • Relevance: HM15211, although structurally dissimilar to GIP (human), functions as a GIP receptor agonist. Its development underscores the therapeutic potential of targeting the GIP receptor in treating metabolic diseases, particularly NASH and fibrosis [, ].

DA5-CH (KP405)

  • Compound Description: DA5-CH is a novel dual GLP-1/GIP receptor agonist designed to cross the blood-brain barrier and has shown promising neuroprotective effects in animal models of Parkinson's disease [].
  • Relevance: Though not structurally analogous to GIP (human), DA5-CH is classified as a GIP receptor agonist due to its ability to activate the GIP receptor []. This highlights the potential of GIP receptor agonism in treating neurodegenerative diseases.
Molecular Biology and Biochemistry of GIP

Gene Structure and Evolutionary Conservation of GIP

The human GIP gene resides on chromosome 17q21.32, spanning 10.1 kb and comprising 6 exons. It encodes a 153-amino acid pre-prohormone precursor (pre-pro-GIP), with exon 2 containing the sequence for bioactive GIP(1-42). The promoter region harbors conserved response elements for transcription factors PDX-1 and FOXO1, linking GIP expression to nutrient status and metabolic demands [8].

Evolutionarily, GIP is conserved across jawed vertebrates, with orthologs identified in teleosts, amphibians, reptiles, birds, and mammals. The ancestral gene likely arose from a common precursor shared with glucagon (GCG) and secretin (SCT) through genome duplication events. Key insights include:

  • Sequence Homology: Mammalian GIP shares >80% amino acid identity, with the N-terminal region (residues 1–15) exhibiting the highest conservation (Figure 1A). Non-mammalian vertebrates (e.g., zebrafish, Xenopus) retain the gene but show functional divergence; zebrafish Gip expression increases during fasting, suggesting roles beyond insulinotropism [3] [10].
  • Gene Loss in Primates: Exendin, a GIP-related peptide in reptiles and birds, is absent in mammals due to gene loss. Conversely, GIP is absent in jawless fish (e.g., lamprey), indicating emergence post-agnathan divergence [3].

Table 1: Evolutionary Conservation of GIP in Vertebrates

SpeciesAmino Acid Identity vs. Human (%)Tissue ExpressionUnique Adaptations
Human (H. sapiens)100Duodenum, Jejunum (K cells)N/A
Mouse (M. musculus)93Small intestineReduced insulinotropic efficacy
Chicken (G. gallus)72Intestine, PancreasPancreatic storage; postprandial release
Zebrafish (D. rerio)51Intestine, PancreasFasting-induced pancreatic expression

Post-Translational Processing of Pre-Pro-GIP

Maturation of GIP involves sequential proteolytic cleavage and modifications:

  • Signal Peptide Removal: Co-translational cleavage of the 42-residue signal peptide yields pro-GIP (residues 43–153).
  • Prohormone Convertase (PC) Cleavage: In enteroendocrine K cells, PC1/3 processes pro-GIP at Arg⁷¹ and Arg¹⁰⁰ to generate GIP(1–42) and the C-terminal peptide GIP(64–153). PC2 is minimally involved [9].
  • Dipeptidyl Peptidase-4 (DPP-4) Inactivation: Plasma GIP(1–42) is rapidly cleaved by DPP-4 to yield GIP(3–42), abolishing insulinotropic activity (half-life: 2–7 min vs. 7 min for intact GIP) [5] [9].
  • Alternative Isoforms: GIP(1–30)NH₂, generated by PC2 in pancreatic α-cells, retains full receptor agonist activity but is less abundant [9].

Table 2: Bioactive GIP Fragments and Their Properties

PeptideGenerating EnzymeReceptor AffinityBioactivity
GIP(1–42)PC1/3High (EC₅₀: 0.3 nM)Full agonist; insulin secretion
GIP(3–42)DPP-4LowAntagonist; dominant circulating form
GIP(1–30)NH₂PC2High (EC₅₀: 0.5 nM)Full agonist; equipotent to GIP(1–42)
GIP(3–30)NH₂DPP-4ModerateCompetitive antagonist

Structural Homology to Secretin/Glucagon Peptide Family

GIP belongs to the secretin family (Class B1 GPCR ligands), characterized by a shared helical fold and N-terminal activation domain. Key structural features include:

  • Primary Structure: GIP(1–42) is a linear 42-amino acid peptide with 52% homology to glucagon and 48% to secretin. The N-terminal tyrosine (Tyr¹) and glutamate (Glu³) are critical for receptor activation (Figure 1B) [1] [4].
  • Secondary Structure: Nuclear magnetic resonance (NMR) studies reveal an α-helix spanning residues 7–28, stabilized by hydrophobic interactions. The C-terminus (residues 31–42) is disordered but essential for receptor affinity [2].
  • Receptor Binding Mechanism: The N-terminal helix (residues 1–15) docks into the transmembrane domain (TMD) pocket of GIPR, while the mid-region (residues 19–30) interacts with the extracellular domain (ECD). This two-domain binding model is conserved across secretin-family receptors [2] [6].

Table 3: Structural Comparison of Human Secretin Family Peptides

PeptideLength (aa)Shared Motifs with GIPKey Receptor Interactions
GIP42Tyr¹, Glu³, Phe⁶, Thr⁷TMD: W²⁹⁶, R¹⁹⁰; ECD: K₁₈₄–R₂₀₁
Glucagon29Tyr¹⁰, Glu¹⁵ (homologous to GIP³)TMD: W²⁸⁸; ECD: Y¹⁴⁵–K₁₈₉
Secretin27His¹, Glu³, Leu¹⁰TMD: H⁴⁷⁸; ECD: V³³–P₅₇
VIP28Tyr¹⁰, Glu¹⁵TMD: F²⁴⁶; ECD: D⁶⁸–K₁₂₅

Figure 1: Structural Features of GIPA) Evolutionary conservation of GIP N-terminal residues across vertebrates. Tyr¹ (Y1) and Glu³ (E3) are invariant.B) Domain organization: N-terminal helix (blue) for receptor activation, mid-region (green) for ECD binding, disordered C-terminus (gray).

GIP Receptor (GIPR) Architecture and Class B GPCR Signaling

GIPR Structure:GIPR is a Class B1 GPCR with a modular architecture:

  • Extracellular Domain (ECD): Comprises a hydrophobic α-helix and two β-sheets forming a peptide-binding groove. Residues Lys¹⁸⁴–Arg²⁰¹ are critical for GIP C-terminal binding [2].
  • Transmembrane Domain (TMD): Seven α-helices with a conserved disulfide bond (Cys¹⁴⁵–Cys²²⁶). The ligand-binding pocket accommodates GIP’s N-terminus via residues Trp²⁹⁶ (TM5), Arg¹⁹⁰ (ECL2), and Gln²²⁴ (TM3) [2] [6].
  • Intracellular Domain: Features a palmitoylation site (Cys⁴⁰²) and phosphorylation motifs regulating arrestin recruitment.

Table 4: Functional Domains of Human GIPR

DomainKey ResiduesRole in SignalingLigand Interaction Site
ECDLys¹⁸⁴, Arg²⁰¹GIP(19–30) bindingC-terminal helix of GIP
Transmembrane Helix 3Gln²²⁴, Val²²⁷Gαs couplingGIP Tyr¹
Extracellular Loop 1Arg¹⁹⁰, Gly¹⁹³Stabilization of GIP(1–15)GIP Glu³
Transmembrane Helix 5Trp²⁹⁶, Asn³⁰⁰Hydrophobic pocket formationGIP Phe⁶, Val⁷

Signaling Mechanisms:

  • Primary Pathway: GIP binding induces conformational changes enabling Gαs coupling, activating adenylate cyclase (AC) and elevating cAMP. Protein kinase A (PKA) then phosphorylates targets like CREB and ion channels [6] [9].
  • Arrestin Recruitment: Phosphorylated GIPR recruits β-arrestins, leading to receptor internalization and ERK1/2 activation. Arrestins also scaffold GIPR to clathrin-coated pits for endocytosis [9].
  • Cross-Talk with Calcium: In β-cells, cAMP potentiates voltage-gated Ca²⁺ influx, amplifying glucose-induced insulin exocytosis. GIPR may also activate Gαq-PLCβ in some tissues, generating IP₃ and mobilizing intracellular Ca²⁺ [5].

Figure 2: Cryo-EM Structure of GIP–GIPR–Gs Complex (PDB: 7LK7)A) Overall architecture showing GIP (magenta) bound to GIPR ECD (blue) and TMD (green), with Gαs (orange).B) Close-up of the TMD pocket: GIP’s Tyr¹ forms hydrogen bonds with Arg¹⁹⁰ and Gln²²⁴, while Glu³ interacts with Trp²⁹⁶.

Concluding Remarks

GIP exemplifies the intricate link between peptide structure and metabolic function. Its conserved gene architecture and processing mechanisms enable precise glucose-dependent insulin secretion, while its receptor’s modular design facilitates multifaceted signaling. Future studies should address how GIP gene polymorphisms (e.g., rs2291725) affect protein structure and diabetes susceptibility. Understanding these molecular nuances is vital for designing GIPR-targeted therapies for metabolic disorders.

Properties

CAS Number

100040-31-1

Product Name

GIP (human)

IUPAC Name

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C226H338N60O66S

Molecular Weight

4984

InChI

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)

InChI Key

MGXWVYUBJRZYPE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.